molecular formula C8H5N3O B13957042 8H-[1,2]Oxazolo[4,3-g]indazole CAS No. 740840-15-7

8H-[1,2]Oxazolo[4,3-g]indazole

Cat. No.: B13957042
CAS No.: 740840-15-7
M. Wt: 159.14 g/mol
InChI Key: RRVIYQDQJZYFJO-UHFFFAOYSA-N
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Description

8H-[1,2]Oxazolo[4,3-g]indazole is a heterocyclic compound that features a fused ring system combining an oxazole and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-[1,2]Oxazolo[4,3-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8H-[1,2]Oxazolo[4,3-g]indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

8H-[1,2]Oxazolo[4,3-g]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-[1,2]Oxazolo[4,3-g]indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

8H-[1,2]Oxazolo[4,3-g]indazole can be compared to other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its fused ring system, which combines the properties of both oxazole and indazole, potentially leading to enhanced biological activities and novel applications .

Properties

CAS No.

740840-15-7

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

8H-pyrazolo[4,3-g][2,1]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-4-12-11-8(6)7-5(1)3-9-10-7/h1-4H,(H,9,10)

InChI Key

RRVIYQDQJZYFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NOC=C31)NN=C2

Origin of Product

United States

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